Brivudine

概要

説明

Herpes zoster is a painful and often debilitating viral infection caused by the reactivation of the Varicella-Zoster Virus, the same virus responsible for chickenpox . Brivudine belongs to the class of antiviral drugs called nucleoside analogues, which work by interfering with the replication process of the virus .

準備方法

The preparation of Brivudine involves several synthetic routes and reaction conditions. One method includes the reaction between 2’-deoxy uracil and paraformaldehyde to obtain 5-methylol-2’-deoxy uracil. This intermediate is then oxidized with manganese dioxide to prepare 5-formyl-2’-deoxy uracil. The condensation of 5-formyl-2’-deoxy uracil with malonic acid produces (E)-5-(2-carboxyl vinyl)-2’-deoxy uracil. Finally, the reaction of (E)-5-(2-carboxyl vinyl)-2’-deoxy uracil with N-bromo succimide in the presence of potassium acetate yields this compound . This method is noted for its simplicity, high yield, and environmental friendliness, making it suitable for industrial production .

化学反応の分析

Brivudine undergoes various chemical reactions, including substitution and phosphorylation. The active compound, this compound 5’-triphosphate, is formed through subsequent phosphorylations by viral thymidine kinase and nucleoside-diphosphate kinase . This compound is incorporated into the viral DNA, blocking the action of DNA polymerases and inhibiting viral replication . Common reagents used in these reactions include thymidine kinase and nucleoside-diphosphate kinase . The major product formed from these reactions is this compound 5’-triphosphate .

科学的研究の応用

Efficacy in Treating Herpes Zoster

Brivudine has been extensively studied for its effectiveness in treating herpes zoster. Clinical trials have demonstrated that it is significantly more effective than acyclovir, the standard antiviral treatment. Key findings from various studies are summarized in the table below:

This compound has shown a faster time to cessation of new vesicle formation compared to acyclovir, indicating its superior antiviral activity . In addition to its efficacy, this compound is associated with a similar safety profile to acyclovir, with adverse events reported at comparable rates .

Applications in Immunocompromised Patients

This compound has also been evaluated for its effectiveness in treating herpes zoster in immunocompromised pediatric patients. A study indicated that oral this compound was well-tolerated and effective in this vulnerable population, with a significant percentage of patients achieving complete healing within two weeks . The findings suggest that this compound could serve as an effective outpatient treatment for children with hematological malignancies or other conditions that compromise their immune systems.

Comparative Safety Profile

The safety of this compound has been a topic of investigation across multiple studies. A meta-analysis encompassing randomized controlled trials indicated no significant difference in adverse reactions between this compound and other antiviral treatments like acyclovir and valaciclovir . This suggests that while this compound is more effective, it does not increase the risk of side effects compared to existing therapies.

作用機序

Brivudine’s mechanism of action is tied to its status as a nucleoside analogue. It resembles the nucleoside thymidine, a building block used in DNA synthesis . When this compound is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase . this compound lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain and inhibiting the virus’s ability to replicate its genetic material . The main molecular targets involved are viral thymidine kinase and DNA polymerase .

類似化合物との比較

Brivudine is similar to other nucleoside analogues such as aciclovir, valaciclovir, and famciclovir. it is unique due to its higher efficacy in treating herpes zoster and its once-daily dosing regimen . Unlike aciclovir and valaciclovir, which require multiple daily doses, this compound is taken once daily, improving patient compliance . Additionally, this compound has been found to be more effective than aciclovir in some studies, although this has been disputed due to potential conflicts of interest .

Similar Compounds

- Aciclovir

- Valaciclovir

- Famciclovir

- Idoxuridine

- Trifluridine

生物活性

Brivudine, chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a nucleoside analog primarily used as an antiviral agent against the Varicella-Zoster virus (VZV) and herpes simplex virus (HSV). It exhibits significant biological activity due to its mechanism of action, which involves the inhibition of viral DNA synthesis. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical settings, and potential drug interactions.

This compound's antiviral activity is attributed to its selective phosphorylation by viral thymidine kinases (TK) to form its active metabolites: monophosphate (BVDU-MP), diphosphate (BVDU-DP), and triphosphate (BVDU-TP). The triphosphate form competes with deoxythymidine triphosphate (dTTP) for incorporation into viral DNA, leading to the production of defective viral genomes. This mechanism effectively inhibits the replication of VZV and HSV at lower concentrations compared to other antiviral agents like acyclovir and valacyclovir .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Oral Bioavailability | ~90% |

| Peak Plasma Concentration (Cmax) | 5.3 μg/mL |

| Half-life (t1/2) | 1.5 hours |

| Metabolism | Rapidly converted to BVU |

| Excretion | Primarily renal |

Clinical Efficacy

This compound has been shown to be significantly more effective than acyclovir in treating herpes zoster (HZ). A systematic review indicated that this compound is 200-100 times more potent in inhibiting VZV replication compared to acyclovir . In a retrospective study involving HZ patients, this compound demonstrated comparable efficacy in pain relief and lesion healing when compared to other antiviral treatments .

Case Studies

- Immunocompromised Children with Herpes Zoster : A small cohort study reported that 78% of immunocompromised children treated with oral this compound showed crusting of lesions within one week, with complete healing observed by week two. The study suggested that this compound could be an effective outpatient treatment for this vulnerable population .

- Elderly Patients : In another study focusing on elderly patients with HZ, this compound was associated with a significant reduction in postherpetic neuralgia (PHN) development compared to standard treatments. The results indicated that early intervention with this compound could mitigate long-term complications associated with HZ .

Table 2: Summary of Clinical Studies on this compound

| Study Type | Population | Outcome |

|---|---|---|

| Retrospective Study | HZ Patients | Comparable pain relief |

| Cohort Study | Immunocompromised Children | 78% crusting within one week |

| Randomized Control Trial | Elderly Patients | Reduced incidence of PHN |

Safety Profile and Drug Interactions

While this compound is generally well-tolerated, it has notable contraindications, particularly concerning its interaction with 5-fluorouracil (5-FU). The degradation product of this compound, bromovinyluracil (BVU), inhibits dihydropyrimidine dehydrogenase (DPD), leading to increased toxicity when used concurrently with 5-FU or its prodrug capecitabine. Clinicians must be vigilant about this potentially life-threatening interaction .

Table 3: Common Adverse Effects and Contraindications

| Adverse Effect | Frequency |

|---|---|

| Nausea | Common |

| Fatigue | Common |

| Drug Interaction with 5-FU | Contraindicated |

特性

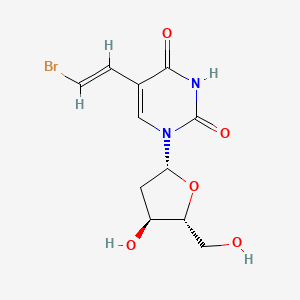

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZBBRURCPAEIQ-PIXDULNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045755 | |

| Record name | Brivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-47-8 | |

| Record name | Brivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brivudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。